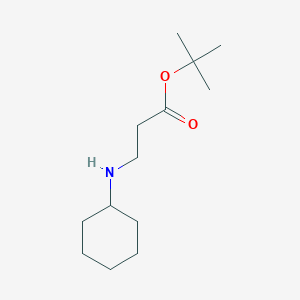
1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one, also known as 4-Methoxypropan-2-yl-1H-pyrazole-5-one, is an organic compound with a molecular formula of C10H14N2O2. It is a colorless solid that is soluble in polar organic solvents such as methanol, ethanol, and acetone. This compound is of interest due to its potential applications in medicinal chemistry, as it has been found to possess antifungal, anti-inflammatory, and analgesic properties.
科学研究应用
1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has been studied for its potential applications in medicinal chemistry. In particular, this compound has been studied for its antifungal, anti-inflammatory, and analgesic properties. For example, in a study published in the journal Bioorganic & Medicinal Chemistry Letters, this compound was found to possess antifungal activity against the fungus Aspergillus niger. Additionally, this compound has been found to possess anti-inflammatory activity in animal models, as well as analgesic activity in mice.
作用机制
The mechanism of action of 1-(4-methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is not yet fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes involved in the synthesis of fungal cell walls. Additionally, this compound may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to possess antifungal, anti-inflammatory, and analgesic properties. In terms of antifungal activity, this compound has been found to inhibit the growth of the fungus Aspergillus niger. In terms of anti-inflammatory activity, this compound has been found to reduce the production of pro-inflammatory cytokines in animal models. Finally, in terms of analgesic activity, this compound has been found to reduce pain responses in mice.
实验室实验的优点和局限性
The advantages of using 1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one in laboratory experiments include its low cost, ease of synthesis, and availability. Additionally, this compound has been found to possess a range of biological activities, making it a useful tool for research into medicinal chemistry.
However, there are also some limitations to using this compound in laboratory experiments. For example, the exact mechanism of action of this compound is not yet fully understood, making it difficult to predict its exact effects in different contexts. Additionally, this compound has not been extensively studied in humans, meaning that its safety and efficacy in humans is not yet known.
未来方向
The potential applications of 1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one are numerous, and further research is needed in order to fully understand the compound's properties and potential uses. Some possible future directions for research include:
1. Investigating the compound's mechanism of action in more detail, in order to better understand its effects on different biological processes.
2. Conducting further studies to assess the safety and efficacy of this compound in humans.
3. Investigating the potential therapeutic applications of this compound, such as its use as an antifungal, anti-inflammatory, or analgesic agent.
4. Developing new synthetic methods to produce this compound in greater quantities and with higher purity.
5. Exploring the potential of this compound as a starting material for the synthesis of other biologically active compounds.
6. Investigating the potential synergistic effects of this compound when used in combination with other compounds.
7. Developing new analytical methods to better characterize this compound.
合成方法
The synthesis of 1-(4-methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one can be achieved through several different methods. One method involves the reaction of 4-methoxybenzaldehyde and propan-2-ol in the presence of a strong base such as sodium hydroxide. This reaction produces the desired product in good yields. Another method involves the reaction of 4-methoxybenzaldehyde and propan-2-yl bromide in the presence of a base such as sodium hydroxide. This reaction also produces the desired product in good yields.
属性
IUPAC Name |
2-(4-methoxyphenyl)-5-propan-2-yl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(2)12-8-13(16)15(14-12)10-4-6-11(17-3)7-5-10/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHXNQINFGCXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino}propanoic acid](/img/structure/B6353440.png)

![4-(3-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353449.png)
![4-(3-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353455.png)
![4-(2,4-Dimethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353462.png)
![4-(2,4-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353468.png)
![4-(2,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353483.png)
amino}propanoic acid](/img/structure/B6353489.png)
![3-{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid](/img/structure/B6353505.png)
amino}propanoic acid](/img/structure/B6353509.png)
amino}propanoic acid](/img/structure/B6353514.png)


